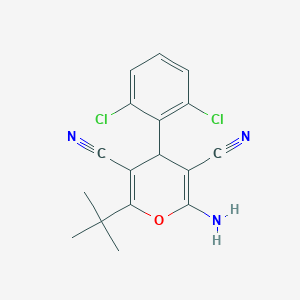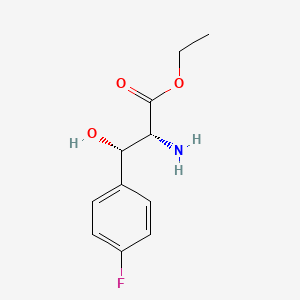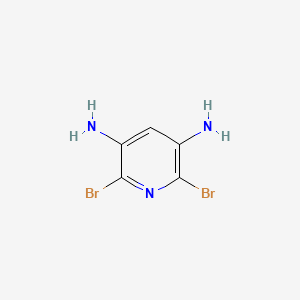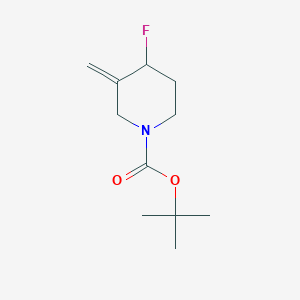![molecular formula C8H4Cl2F4N4 B12444216 4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12444216.png)
4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by the presence of chlorodifluoromethyl groups and a methyl group attached to the pyrazolo[3,4-d]pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of chlorodifluoromethylating agents such as (chlorodifluoromethyl)trimethylsilane in the presence of a base like potassium fluoride (KF) under microwave-assisted conditions . This method is advantageous due to its high yield and reduced reaction time compared to conventional heating procedures.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact.
化学反应分析
Types of Reactions
4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form complex molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium fluoride (KF), oxidizing agents like hydrogen peroxide (H₂O₂), and reducing agents like sodium borohydride (NaBH₄). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
科学研究应用
4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique chemical properties make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: The compound’s potential therapeutic properties are explored in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chlorodifluoromethyl groups can form strong interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific biological system being studied .
相似化合物的比较
Similar Compounds
1,4-Bis(chlorodifluoromethyl)benzene: This compound also contains chlorodifluoromethyl groups and is used in similar applications.
(Chlorodifluoromethyl)trimethylsilane: This reagent is used in the synthesis of various difluoromethylated compounds.
2-Chloro-4,6-Bis(ethylamino)-S-Triazine: This compound is studied for its herbicidal properties and has a similar structural motif.
Uniqueness
4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine is unique due to its specific substitution pattern and the presence of both chlorodifluoromethyl and methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
属性
分子式 |
C8H4Cl2F4N4 |
|---|---|
分子量 |
303.04 g/mol |
IUPAC 名称 |
4,6-bis[chloro(difluoro)methyl]-3-methyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H4Cl2F4N4/c1-2-3-4(7(9,11)12)15-6(8(10,13)14)16-5(3)18-17-2/h1H3,(H,15,16,17,18) |
InChI 键 |
OLVXHQHAEGRISA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NC(=NC2=NN1)C(F)(F)Cl)C(F)(F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B12444159.png)
![Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12444163.png)


![(2-Hydroxy-5-nitro-phenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B12444178.png)
![tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate](/img/structure/B12444185.png)


![Methyl 3-[4-(4-methoxyphenyl)-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]propanoate](/img/structure/B12444200.png)


![2-iodo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide](/img/structure/B12444218.png)

